N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring, a phenyl ring substituted with an ethoxy group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the nitration of ethoxybenzene to form 4-ethoxy-1-nitrobenzene. This is followed by reduction to yield 4-ethoxyaniline.
Coupling with Pyridine Carboxylic Acid: The 4-ethoxyaniline is then coupled with 2-bromo-3-pyridinecarboxylic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions with a base such as potassium carbonate in a solvent like dimethylformamide.
Formation of the Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{2-[(4-chlorophenyl)carbamoyl]phenyl}pyridine-3-carboxamide: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[2-[(4-ethoxyphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-17-11-9-16(10-12-17)23-21(26)18-7-3-4-8-19(18)24-20(25)15-6-5-13-22-14-15/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYEBIULJXMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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